molecular formula C13H12ClN3OS B2747665 5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide CAS No. 2195882-64-3

5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2747665
CAS No.: 2195882-64-3
M. Wt: 293.77
InChI Key: HXFJERWRIXBADT-UHFFFAOYSA-N
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Description

5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide is a chemical compound with a unique molecular structure that has garnered interest in scientific research. This compound is known for its potential therapeutic properties and is used in various fields, including drug discovery and development.

Mechanism of Action

Target of Action

The primary target of the compound 5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

The compound acts as a highly potent and selective, direct FXa inhibitor . It binds to the active site of FXa, inhibiting its function . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .

Biochemical Pathways

FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors . Inhibition of FXa by the compound produces antithrombotic effects by decreasing this amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .

Pharmacokinetics

The compound has good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

The inhibition of FXa decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets . This results in antithrombotic effects without affecting existing thrombin levels .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide involves several steps. One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with 6-cyclopropylpyrimidin-4-ylmethylamine under specific conditions to form the desired compound. The reaction typically requires the use of coupling agents and solvents to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: It is being investigated for its therapeutic potential, particularly as an antithrombotic agent due to its ability to inhibit Factor Xa.

    Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    BAY 59-7939:

    Apixaban: Another Factor Xa inhibitor used as an anticoagulant.

    Edoxaban: A selective Factor Xa inhibitor with therapeutic applications in preventing thromboembolic events.

Uniqueness

5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide is unique due to its specific molecular structure, which allows for high potency and selectivity in inhibiting Factor Xa. Its unique binding mode and favorable pharmacokinetic properties make it a promising candidate for further development in therapeutic applications .

Properties

IUPAC Name

5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3OS/c14-12-4-3-11(19-12)13(18)15-6-9-5-10(8-1-2-8)17-7-16-9/h3-5,7-8H,1-2,6H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFJERWRIXBADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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